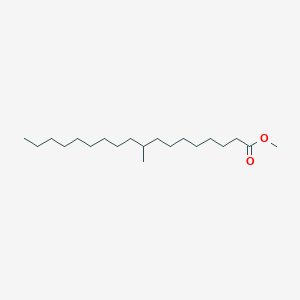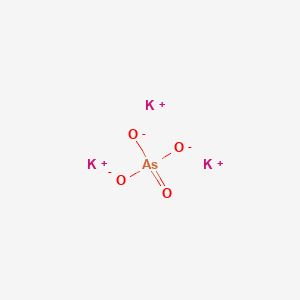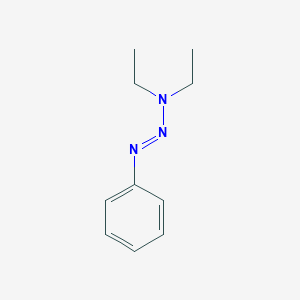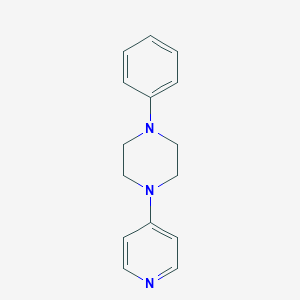
2,2-Dimethylethenylboronic acid
Overview
Description
2,2-Dimethylethenylboronic acid is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Carboxylation with CO2 : 2,2-Dimethylethenylboronic acid esters can be used in rhodium(I)-catalyzed carboxylation reactions with CO2, leading to the efficient production of benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method is valuable for synthesizing functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Polymorph Control in Crystallization : It can be used as a model substance for studying polymorph control in phenylboronic acids. Different crystallization conditions from various solvents lead to different stable forms, highlighting its significance in crystallization studies (Semjonova & Be̅rziņš, 2022).
Hydrogen Bonding Studies : The compound exhibits interesting hydrogen bonding characteristics. For instance, a 2,2-dimethylbutynoic acid with a pyridone terminus can form intermolecularly hydrogen-bonded dimers, providing insights into molecular recognition and interaction (Wash, Maverick, Chiefari, & Lightner, 1997).
Cytogenotoxicity Evaluation : The cytogenotoxic effects of novel phenylboronic acid derivatives, like 2-(bromoacetamido) phenylboronic acid, have been assessed using the Allium cepa test, offering insights into their potential risks and benefits for treating human or animal diseases (Khalil, Salman, & Al-Qaoud, 2017).
Synthesis Optimization : Research has been conducted on improving the synthesis processes of various alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, which have wide applications in electronics, medicine, and biology (Deng et al., 2009).
Fluorescent Sensors for Carbohydrates : this compound derivatives are used in the synthesis of ethynylarylboronates, which are important for developing boronic acid-based fluorescent sensors for carbohydrates (Zheng, Reid, Lin, & Wang, 2006).
Anticancer Activity : Phenylboronic acid and benzoxaborole derivatives, including those related to this compound, show promise as antiproliferative and proapoptotic compounds with specific modes of action, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2,2-Dimethylethenylboronic acid is an organic boron compound
Biochemical Pathways
It’s worth noting that boronic acids are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are widely used in the synthesis of various organic compounds, suggesting that this compound may play a role in these biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and can dissolve in common organic solvents such as ethanol, ether, and dichloromethane . These properties could potentially influence its bioavailability.
Result of Action
Given its use in organic synthesis, it’s likely that the compound plays a role in the formation of new organic compounds through suzuki-miyaura cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is relatively stable under normal conditions but may decompose under heat or light . Therefore, it’s important to store the compound under appropriate conditions (in an inert atmosphere and in a freezer, under -20°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2,2-Dimethylethenylboronic acid are not well-studied. Boronic acids are known to interact with various biomolecules, particularly proteins and enzymes, through the formation of reversible covalent bonds. This makes them useful in the field of medicinal chemistry for the development of new drugs .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Boronic acids are known to form reversible covalent bonds with biomolecules, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable under normal conditions, but may decompose under heat or light .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Properties
IUPAC Name |
2-methylprop-1-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h3,6-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRSOGVYOIVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376880 | |
| Record name | 2,2-Dimethylethenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14559-88-7 | |
| Record name | 2,2-Dimethylethenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14559-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of 2,2-Dimethylethenylboronic acid in the synthesis of (–)‐6,7‐Secoagroclavine?
A: this compound serves as a crucial four-carbon building block in the synthesis. [] It participates in a metal-free reductive coupling reaction with the tosylhydrazone derivative of protected 4-amino Uhle’s ketone. This reaction directly introduces the prenyl side chain and sets the desired stereochemistry at the aryl vinyl methane carbon stereogenic center of (–)‐6,7‐secoagroclavine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



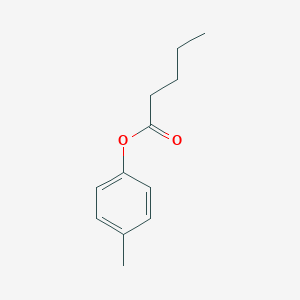
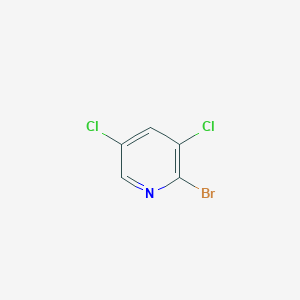
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)


![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
